molecular formula C36H52N2O3S B129530 Di-8-ANEPPS CAS No. 157134-53-7

Di-8-ANEPPS

Cat. No.: B129530
CAS No.: 157134-53-7
M. Wt: 592.9 g/mol
InChI Key: IXFSUSNUALIXLU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Di-8-ANEPPS is a naphthylstyryl voltage-sensitive dye . Its primary targets are the cellular membranes where it detects changes in membrane potential . It has been used to monitor ion currents in pituitary GH3 cells .

Mode of Action

This compound operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field . It has been shown to reversibly increase the amplitude of Ca2±activated K+ current . It enhances the activity of large-conductance Ca2±activated K+ (BKCa) channels .

Biochemical Pathways

The compound’s action primarily affects the membrane potential of cells . It is involved in physiological processes such as nerve-impulse propagation, muscle contraction, cell signaling, and ion-channel gating .

Pharmacokinetics

It is known that the dye is soluble in ethanol, dmso, and dmf . It is introduced into cells by direct addition of stock solution to cell culture medium, by using Pluronic™ F-127, or by retrograde labeling .

Result of Action

This compound has been used to detect transient (millisecond) potential changes in excitable cells, including single neurons, cardiac cells, and intact brains . It has been shown to decrease the firing of action potentials in GH3 cells .

Action Environment

The action of this compound is influenced by the environment. For instance, it is less susceptible to internalization than di-4-ANEPPS, permitting extended observation . Its spectral properties are highly dependent on the environment .

Biochemical Analysis

Biochemical Properties

Di-8-ANEPPS operates by means of a change in their electronic structure, and consequently their fluorescence properties, in response to a change in the surrounding electric field . This optical response is sufficiently fast to detect transient (millisecond) potential changes in excitable cells, including single neurons, cardiac cells, and intact brains . The magnitude of their potential-dependent fluorescence change is often small .

Cellular Effects

This compound has been shown to interact with the lipid bilayer of cell membranes . It has been used to measure transmembrane potentials statically and dynamically . The dye is less susceptible to internalization than di-4-ANEPPS, permitting extended observation .

Molecular Mechanism

This compound operates by means of a change in their electronic structure, and consequently their fluorescence properties, in response to a change in the surrounding electric field . These dyes display a potential-dependent shift in their excitation spectra, thus permitting the quantitation of membrane potential using excitation ratio measurements .

Temporal Effects in Laboratory Settings

This compound has been shown to be less susceptible to internalization than di-4-ANEPPS, permitting extended observation This suggests that this compound may be more stable over time in laboratory settings

Transport and Distribution

This compound is introduced into cells by direct addition of stock solution to cell culture medium . It is soluble in ethanol, DMSO, and DMF

Subcellular Localization

This compound is known to bind to cell membranes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-8-ANEPPS involves the reaction of 4-(2-(6-(dioctylamino)-2-naphthyl)vinyl)pyridine with 1,3-propanesultone. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Di-8-ANEPPS primarily undergoes reactions related to its fluorescent properties. These include:

Common Reagents and Conditions:

Major Products: The primary product of interest is the fluorescent this compound bound to cellular membranes, which is used for imaging and measuring membrane potential changes .

Scientific Research Applications

Di-8-ANEPPS has a wide range of applications in scientific research:

    Chemistry: Used as a probe to study membrane dynamics and interactions.

    Biology: Employed in live-cell imaging to monitor changes in membrane potential in neurons and cardiac cells.

    Medicine: Utilized in research on neurological disorders and cardiac function.

    Industry: Applied in the development of biosensors and diagnostic tools .

Comparison with Similar Compounds

Uniqueness of Di-8-ANEPPS: this compound is unique due to its high lipophilicity, which allows it to remain in the outer leaflet of the cell membrane for extended periods. This property makes it particularly useful for long-term studies of membrane potential changes .

Properties

IUPAC Name

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-25-38(26-14-12-10-8-6-4-2)36-21-20-34-30-33(18-19-35(34)31-36)17-16-32-22-27-37(28-23-32)24-15-29-42(39,40)41/h16-23,27-28,30-31H,3-15,24-26,29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFSUSNUALIXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424766
Record name Di-8-ANEPPS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157134-53-7
Record name Di-8-ANEPPS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.